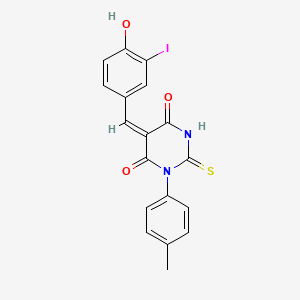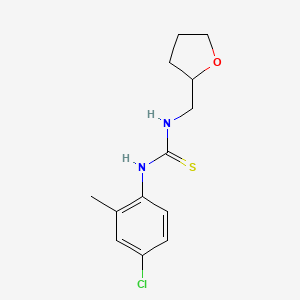
N-(4-chloro-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as Difluoromethylornithine (DFMO), is a synthetic compound that inhibits the activity of ornithine decarboxylase (ODC), an enzyme involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in several diseases, including cancer. DFMO has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
DFMO inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in several diseases, including cancer. By inhibiting ODC, DFMO reduces the levels of polyamines, which can lead to decreased cell growth and proliferation.
Biochemical and physiological effects:
DFMO has been shown to have several biochemical and physiological effects, including inhibition of polyamine biosynthesis, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). These effects have been observed in preclinical models of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to inhibit the activity of ODC. However, DFMO also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DFMO, including:
1. Development of new formulations with improved solubility and bioavailability.
2. Investigation of the potential use of DFMO in combination with other cancer therapies, including immunotherapy and targeted therapy.
3. Identification of biomarkers that can predict response to DFMO treatment.
4. Investigation of the potential use of DFMO in other diseases, including parasitic infections and inflammatory diseases.
5. Development of new ODC inhibitors with improved efficacy and selectivity.
In conclusion, DFMO is a synthetic compound that inhibits the activity of ODC, an enzyme involved in polyamine biosynthesis. DFMO has been extensively studied for its potential therapeutic applications in cancer and other diseases. DFMO has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to inhibit the activity of ODC. However, DFMO also has some limitations, including its low solubility in water and its potential toxicity at high doses. There are several future directions for research on DFMO, including the development of new formulations with improved solubility and bioavailability, investigation of its potential use in combination with other cancer therapies, and identification of biomarkers that can predict response to DFMO treatment.
Aplicaciones Científicas De Investigación
DFMO has been studied for its potential therapeutic applications in cancer, parasitic infections, and other diseases. In cancer, DFMO inhibits the activity of ODC, which is upregulated in many types of cancer and is involved in tumor growth and progression. DFMO has been shown to be effective in preclinical models of several types of cancer, including colon, breast, and prostate cancer. Clinical trials have also shown promising results in combination with other cancer therapies.
DFMO has also been studied for its potential use in parasitic infections, including African sleeping sickness and Chagas disease. In these diseases, polyamines are essential for the survival of the parasites, and DFMO has been shown to be effective in inhibiting their growth.
Propiedades
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-9-7-10(14)4-5-12(9)16-13(18)15-8-11-3-2-6-17-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOZFPRFNUKBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



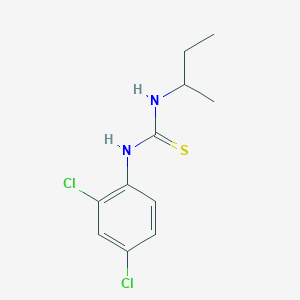
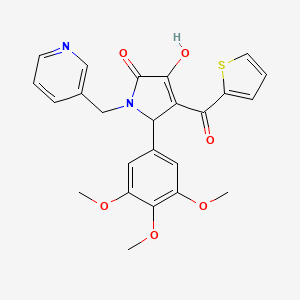
![methyl 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B3987369.png)
![4-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3987370.png)
![4-{[3-(dimethylamino)propyl]amino}-1-ethyl-3-nitro-2(1H)-quinolinone](/img/structure/B3987372.png)
![9-nitro-3,4-dihydro-2H,6H,7H-chromeno[2',3':4,5]pyrimido[2,1-b][1,3]thiazine-6,7-dione](/img/structure/B3987382.png)
![N-[1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3987386.png)
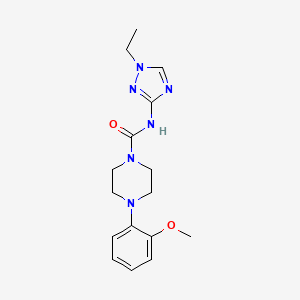
![(1R*,2S*)-N-(tert-butyl)-N'-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]cyclohexane-1,2-dicarboxamide](/img/structure/B3987394.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B3987401.png)
![9,11-dichloro-3,4-dihydro-2H,6H,7H-chromeno[2',3':4,5]pyrimido[2,1-b][1,3]thiazine-6,7-dione](/img/structure/B3987408.png)
![N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B3987410.png)
![1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B3987425.png)
